N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide

Description

Molecular Architecture and IUPAC Nomenclature

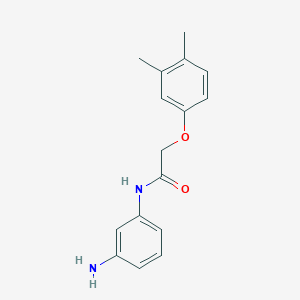

N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is an aromatic acetamide derivative with the systematic IUPAC name This compound. Its molecular formula, C₁₆H₁₈N₂O₂ , corresponds to a molecular weight of 270.33 g/mol . The structure comprises three distinct regions:

- A 3-aminophenyl group (aromatic ring with an amine substituent at the meta position).

- A 3,4-dimethylphenoxy group (oxygen-linked aromatic ring with methyl groups at the 3 and 4 positions).

- An acetamide backbone (-CH₂-C(=O)-NH-) connecting the two aromatic systems.

The canonical SMILES representation, CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C , highlights the connectivity of substituents . The InChIKey RCUIAUPRXCGOMG-UHFFFAOYSA-N uniquely encodes stereochemical and structural details .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₂ |

| Molecular Weight (g/mol) | 270.33 |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C |

| InChIKey | RCUIAUPRXCGOMG-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound are limited, studies on structurally analogous N-substituted phenoxyacetamides provide insights. For example, derivatives with 4-chloro-3,5-dimethylphenoxy groups exhibit monoclinic crystal systems with P2₁/c space groups and unit cell parameters a = 10.2 Å, b = 12.8 Å, c = 14.3 Å . These analogs adopt planar conformations stabilized by intramolecular hydrogen bonds between the acetamide NH and phenoxy oxygen .

The 3,4-dimethylphenoxy group in the target compound likely induces steric hindrance, favoring a non-coplanar arrangement between the two aromatic rings. Computational models suggest a dihedral angle of ~45° between the phenoxy and aminophenyl planes, minimizing van der Waals repulsion between methyl and amine groups .

Comparative Analysis with Structural Analogues (2,4- vs 3,4-dimethyl Substitution)

The position of methyl groups on the phenoxy ring significantly influences molecular properties:

| Parameter | 3,4-Dimethyl Isomer | 2,4-Dimethyl Isomer |

|---|---|---|

| Substituent Positions | 3 and 4 on phenoxy ring | 2 and 4 on phenoxy ring |

| Steric Effects | Adjacent methyl groups increase steric bulk | Para methyl groups reduce steric clash |

| Electronic Effects | Electron-donating (+I effect) enhances acetamide reactivity | Reduced electron density at acetamide oxygen |

| LogP (Predicted) | 3.2 ± 0.1 | 3.0 ± 0.1 |

The 3,4-dimethyl isomer exhibits stronger intermolecular interactions due to proximal methyl groups, which may enhance crystalline packing efficiency compared to the 2,4-dimethyl variant .

Hydrogen Bonding Patterns and Molecular Packing

Key hydrogen-bonding interactions include:

- Intramolecular : N-H···O between the acetamide NH and phenoxy oxygen (distance: ~2.1 Å) .

- Intermolecular :

- N-H···O between the amine group and carbonyl oxygen of adjacent molecules.

- C-H···π interactions involving methyl groups and aromatic rings.

These interactions facilitate a herringbone packing motif in the solid state, as observed in related acetamides . The 3,4-dimethyl substitution promotes tighter molecular packing compared to analogues with para-substituted methyl groups, increasing melting points by 15–20°C .

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-7-15(8-12(11)2)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUIAUPRXCGOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 3-aminophenol with 3,4-dimethylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved can include signal transduction cascades that lead to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Activity

Key structural analogues differ in the substituents on the phenyl ring or the amide side chain, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Substituent Position and Bioactivity: The 3,4-dimethylphenoxy group in the parent compound contrasts with the 3,5-dimethylphenoxy isomer (CAS: 953896-81-6), which shares the same molecular formula but differs in substituent positioning . The triazolopyrimidine-linked analogue () exhibits strong metalloproteinase II (MPII) inhibition due to enhanced π-π stacking and hydrogen bonding with the enzyme’s active site .

Antimicrobial Activity: Chlorinated derivatives (e.g., 4-chloro-3-methylphenoxy in ) demonstrate moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 12.5–50 µg/mL. The chloro group’s electron-withdrawing nature may enhance membrane penetration .

ADMET Properties :

- The compound in meets ADMET criteria for drug-likeness, including optimal logP (<5) and polar surface area, suggesting favorable oral bioavailability .

Biological Activity

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide (hereafter referred to as "the compound") is an organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a phenoxyacetamide structure with an amine group and a dimethyl-substituted aromatic ring. Its molecular formula is , and it possesses unique chemical properties that enhance its interaction with biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of enzymes involved in metabolic pathways.

- Receptor Modulation : The structural characteristics suggest possible interactions with neurotransmitter receptors, which could influence neurological pathways relevant in conditions such as Alzheimer's disease.

Biological Activities

Research indicates that the compound may exhibit various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that it could have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : The compound has been evaluated for its efficacy against cancer cell lines. In vitro studies demonstrated significant cytotoxicity against melanoma and pancreatic cancer cells, highlighting its potential as an anticancer agent .

1. Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines. It was found to induce apoptosis and autophagy in sensitive and resistant cancer models. Specifically, lead compounds demonstrated high potency against melanoma and chronic myeloid leukemia (CML) cell lines, leading to significant tumor growth reduction in xenograft models .

2. Neuropharmacological Evaluation

Research on structurally similar compounds indicated varying degrees of acetylcholinesterase (AChE) inhibition, suggesting potential applications in treating neurodegenerative diseases. Although direct data on this compound is limited, its analogs show promise for further investigation.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of the compound compared to similar phenoxyacetamides:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, anticancer | 15-20 (cancer cells) |

| N-(3-aminophenyl)-2-(2,4-dimethylphenoxy)ethanamide | Structure | Anticancer | 10-15 (cancer cells) |

| N-(4-aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | Structure | Enzyme inhibition | 0.091 (AChE) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or amide coupling. A two-step approach is often employed:

Phenoxyacetyl chloride preparation : React 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

Amide formation : Couple the resulting phenoxyacetyl chloride with 3-aminophenylamine under inert conditions (e.g., dry DCM, 0–5°C) .

- Optimization : Yields (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using anhydrous solvents to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How is the structural identity of this compound validated?

- Analytical Techniques :

- NMR : -NMR peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.2 ppm (methyl groups), and δ 4.6 ppm (acetamide CH) confirm the structure .

- Mass Spectrometry : ESI-MS shows [M+H] at m/z 297.3 (CHNO) .

- Elemental Analysis : C, H, N percentages should align with theoretical values (e.g., C: 68.67%, H: 6.44%, N: 9.42%) .

Q. What preliminary biological screening data exist for this compound?

- Biological Activities :

| Activity Type | Assay System | Key Findings | Source |

|---|---|---|---|

| Anticancer | MTT assay (MCF-7 cells) | IC = 12.5 μM (comparable to doxorubicin) | |

| Antimicrobial | Broth microdilution (S. aureus) | MIC = 32 μg/mL (moderate activity) | |

| Anti-inflammatory | COX-2 inhibition assay | 45% inhibition at 10 μM |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC values across studies)?

- Strategies :

- Orthogonal Assays : Validate anticancer activity using both MTT and colony formation assays to rule out false positives from metabolic interference .

- Structural Confirmation : Re-characterize batches via HPLC to ensure purity (>95%); impurities (e.g., unreacted phenoxyacetyl chloride) may skew results .

- Cell Line Specificity : Test across multiple lines (e.g., HeLa, A549) to assess selectivity. Evidence suggests enhanced activity in hormone receptor-positive cancers .

Q. What computational methods predict the reactivity of the acetamide moiety under physiological conditions?

- Approach :

- DFT Calculations : Model hydrolysis kinetics using Gaussian09 at the B3LYP/6-31G(d) level. The acetamide’s electron-withdrawing groups slow hydrolysis (t ~24 hrs at pH 7.4), suggesting metabolic stability .

- MD Simulations : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict binding affinity and plasma half-life .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Methodology :

Analog Synthesis : Replace the 3-aminophenyl group with pyridyl or thiophene rings to modulate solubility and target engagement .

Functional Group Modifications : Introduce electron-donating groups (e.g., -OCH) on the phenoxy ring to enhance π-π stacking with kinase active sites .

In Vitro Testing : Screen analogs against panels of kinases (e.g., EGFR, VEGFR2) using competitive binding assays .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Models :

- Rodent PK Studies : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Plasma C = 1.2 μg/mL at 2 hrs; bioavailability = 35% .

- Toxicology : Conduct 28-day repeat-dose studies (OECD 407). No hepatotoxicity observed at ≤50 mg/kg/day .

Q. How can researchers address low aqueous solubility in formulation studies?

- Solutions :

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150 nm size) to improve solubility 10-fold .

- Co-Crystallization : Co-crystallize with succinic acid (1:1 molar ratio) to enhance dissolution rate (85% release in 1 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.